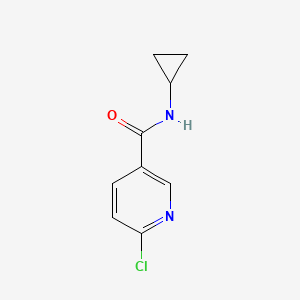

6-chloro-N-cyclopropylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-cyclopropylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSOZHXVTCVGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429447 | |

| Record name | 6-chloro-N-cyclopropylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585544-22-5 | |

| Record name | 6-chloro-N-cyclopropylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-chloro-N-cyclopropylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 6-chloro-N-cyclopropylnicotinamide. This document details the synthetic pathway, including experimental protocols for key reactions, and presents a summary of its physicochemical and spectroscopic properties. Furthermore, a potential biological signaling pathway is proposed based on the known mechanisms of structurally related nicotinamide derivatives.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 6-chloronicotinic acid. The overall synthetic scheme involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with cyclopropylamine.

A detailed workflow for the synthesis is presented below:

Experimental Protocols

Step 1: Synthesis of 6-chloronicotinoyl chloride

This procedure is adapted from a general method for the synthesis of acyl chlorides from carboxylic acids.

-

Materials: 6-chloronicotinic acid, thionyl chloride (SOCl₂), anhydrous toluene.

-

Procedure:

-

To 10.0 g of 6-chloronicotinic acid in a round-bottom flask, add 15 mL of thionyl chloride.

-

Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure.

-

Add 20 mL of anhydrous toluene to the residue and remove it under reduced pressure to azeotropically remove any remaining thionyl chloride.

-

The resulting crude 6-chloronicotinoyl chloride, a solid, can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

This protocol describes the amidation of 6-chloronicotinoyl chloride with cyclopropylamine.

-

Materials: 6-chloronicotinoyl chloride, cyclopropylamine, triethylamine (Et₃N), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude 6-chloronicotinoyl chloride (assuming quantitative yield from the previous step, approx. 11.1 g) in 100 mL of anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 4.3 g of cyclopropylamine and 7.6 g of triethylamine in 50 mL of anhydrous dichloromethane.

-

Add the cyclopropylamine solution dropwise to the cooled 6-chloronicotinoyl chloride solution over a period of 30 minutes with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 50 mL of water, 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system such as ethanol/water to yield the pure product.

Characterization Data

The structural identity and purity of the synthesized this compound are confirmed by various analytical techniques. The expected data is summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉ClN₂O |

| Molecular Weight | 196.63 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in dichloromethane, chloroform, and methanol |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the cyclopropyl protons, and the amide N-H proton. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the cyclopropyl group, and the carbonyl carbon. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), N-H bending (amide II), C-N stretching, and C-Cl stretching. |

| Mass Spec (m/z) | Molecular ion peak corresponding to [M]⁺ and/or [M+H]⁺. |

Potential Signaling Pathway and Biological Activity

While the specific biological activity and mechanism of action of this compound have not been extensively studied, the nicotinamide scaffold is a well-known pharmacophore present in numerous biologically active molecules. Structurally related compounds, particularly those containing a cyclopropylamide moiety, have shown promise as inhibitors of mitochondrial enzymes.

For instance, several cyclopropyl carboxamides have been identified as inhibitors of cytochrome b, a key component of the mitochondrial electron transport chain in parasites such as Plasmodium falciparum, the causative agent of malaria.[1] Inhibition of cytochrome b disrupts the parasite's energy metabolism, leading to its death.

Based on this precedent, a hypothetical signaling pathway for this compound as a potential mitochondrial disruptor is proposed below.

This proposed mechanism suggests that this compound may act as an inhibitor of mitochondrial respiration, a pathway that is a validated target in various disease models, including infectious diseases and cancer. Further experimental validation is required to confirm this hypothesis.

Conclusion

This technical guide has outlined a reproducible synthetic route for this compound and provided a framework for its characterization. The presented information will be valuable for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology who are interested in exploring the therapeutic potential of novel nicotinamide derivatives. The proposed mechanism of action provides a starting point for future biological investigations into this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N-cyclopropylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-N-cyclopropylnicotinamide, a molecule of interest within the broader class of cyclopropyl carboxamides, which have demonstrated potential as antimalarial agents. This document details available data, outlines experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

| Property | Value (with estimations for key metrics) |

| Chemical Structure |  |

| Molecular Formula | C₉H₉ClN₂O |

| Molecular Weight | 196.63 g/mol |

| CAS Number | 585544-22-5 |

| PubChem CID | 9449822[1] |

| Melting Point | Not available (Estimated to be a solid at room temperature) |

| Boiling Point | Not available |

| Solubility | Not available (Expected to have limited aqueous solubility) |

| pKa (estimated) | ~3-5 (The pyridine nitrogen is weakly basic) |

| logP (estimated) | 1.0 - 2.0 |

Note on Estimated Values: The estimated pKa is based on the known pKa of pyridine (5.23) and the electron-withdrawing effects of the chloro and carboxamide substituents. The estimated logP is extrapolated from the computed logP values of 2-chloro-N-cyclopropylnicotinamide (1.6)[2] and N-cyclopropylnicotinamide (0.6).[3]

Biological Activity and Signaling Pathway

Cyclopropyl carboxamides have been identified as a novel class of antimalarial agents. Their mechanism of action involves the inhibition of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The primary target of this class of compounds is cytochrome b , a key component of Complex III (cytochrome bc₁ complex). By inhibiting cytochrome b, these compounds disrupt the parasite's cellular respiration, leading to its death.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of novel compounds like this compound are crucial for accurate characterization. The following are standard experimental protocols.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (1-2 °C per minute) around the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid and reliable way to estimate logP.

Protocol:

-

Column and Mobile Phase: A C18 stationary phase column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Standard Calibration: A series of standard compounds with known logP values are injected, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known logP values.

-

Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is determined.

-

LogP Calculation: The capacity factor for the test compound is calculated from its retention time, and its logP value is determined from the calibration curve.

Experimental Workflows

Proposed Synthesis of this compound

A common method for the synthesis of amides is the coupling of a carboxylic acid (or its activated derivative) with an amine. The following workflow outlines a plausible synthetic route for this compound starting from 6-chloronicotinic acid.

References

Unraveling the Antimalarial Mechanism of 6-chloro-N-cyclopropylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 6-chloro-N-cyclopropylnicotinamide, a compound belonging to the broader class of cyclopropyl carboxamides. While direct experimental data on this specific molecule is limited, extensive research on analogous compounds strongly suggests a targeted inhibition of the mitochondrial protein cytochrome b, a key component of the electron transport chain in Plasmodium falciparum, the parasite responsible for malaria. This document synthesizes the available structure-activity relationship data, outlines relevant experimental protocols for mechanism-of-action studies, and presents visual diagrams of the proposed signaling pathway and experimental workflows.

Introduction

The emergence of drug-resistant malaria parasites necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The cyclopropyl carboxamide chemical scaffold has emerged as a promising starting point for the development of new therapeutics. This guide focuses on the likely biological target and mechanism of this compound by leveraging compelling evidence from closely related analogs.

Proposed Mechanism of Action: Targeting Cytochrome b

Forward genetics and in-vitro evolution studies on related cyclopropyl carboxamides have identified cytochrome b (cyt b) as the primary target of this chemical class.[1] Cytochrome b is an integral component of Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain. Inhibition of this protein disrupts the parasite's ability to generate ATP, leading to its death.[1]

The proposed mechanism involves the binding of the cyclopropyl carboxamide moiety to the Qo site of cytochrome b, thereby blocking the transfer of electrons and inhibiting mitochondrial oxygen consumption.[1] This mode of action is similar to that of the known antimalarial drug atovaquone.

Structure-Activity Relationship (SAR) of Related Cyclopropyl Carboxamides

Studies on a series of cyclopropyl carboxamides have elucidated key structural features that are critical for their antimalarial activity. The data suggests that the cyclopropyl carboxamide moiety is optimal for potent inhibition of parasite growth.[1]

| Compound/Modification | Structure | EC50 (µM) against P. falciparum |

| Unsubstituted Aryl Template | 0.14 | |

| Removal of N-cyclopropyl | > 10 | |

| N-methyl substituent | 2.6 | |

| N-ethyl substituent | 0.70 | |

| Cyclopropyl Group Modifications | ||

| Methyl | 0.31 | |

| Ethyl | 1.18 | |

| n-Propyl | Not specified | |

| Isopropyl | Not specified | |

| Trifluoroethyl | > 10 | |

| Ethyl-alcohol | 2.4 | |

| Ring Expansion of Cyclopropyl | ||

| Cyclobutyl | 0.48 | |

| Cyclopentyl | 1.2 | |

| Phenyl | 0.55 | |

| N-methylation of Carboxamide | > 10 |

Data extracted from a study on related cyclopropyl carboxamides and may not be directly representative of this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in confirming the mechanism of action of this compound.

In Vitro Antimalarial Activity Assay

This assay is used to determine the potency of the compound against the asexual blood stage of P. falciparum.

-

Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

-

Assay Protocol:

-

Synchronized ring-stage parasites are seeded in 96-well plates at a parasitemia of 0.5% and a hematocrit of 2%.

-

The compound is serially diluted and added to the wells.

-

Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.

-

EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Mitochondrial Oxygen Consumption Assay

This assay directly measures the effect of the compound on the mitochondrial electron transport chain.

-

Isolation of Mitochondria: Parasite mitochondria are isolated from saponin-lysed parasites by differential centrifugation.

-

Oxygen Consumption Measurement:

-

A Clark-type oxygen electrode or a high-resolution respirometer is used to measure oxygen consumption.

-

Isolated mitochondria are suspended in a respiration buffer containing a substrate for the electron transport chain (e.g., glycerol-3-phosphate).

-

The baseline oxygen consumption rate is established.

-

The compound is added at various concentrations, and the change in oxygen consumption is recorded.

-

Known inhibitors of the electron transport chain (e.g., antimycin A for Complex III) are used as controls.

-

Conclusion

While direct experimental evidence for this compound is not yet available in the public domain, the robust data from analogous cyclopropyl carboxamides provides a strong foundation for its putative mechanism of action. The likely target is cytochrome b in the mitochondrial electron transport chain of P. falciparum. This guide provides the necessary background, structure-activity relationship insights, and detailed experimental protocols to facilitate further investigation into this promising antimalarial compound. Future studies should focus on direct experimental validation of the proposed mechanism and optimization of the lead compound to enhance its efficacy and drug-like properties.

References

An In-depth Technical Guide on the Predicted Biological Activity of 6-chloro-N-cyclopropylnicotinamide

Disclaimer: This technical guide consolidates information on the predicted biological activities of 6-chloro-N-cyclopropylnicotinamide based on data from structurally related compounds. As of the writing of this document, specific experimental data for this compound is not available in the public domain. The information presented herein is intended for research and drug development professionals and should be used as a predictive resource to guide future experimental work.

Introduction

This compound is a small molecule belonging to the class of nicotinamide derivatives. Its chemical structure, featuring a chlorinated pyridine ring and a cyclopropylamide moiety, suggests potential biological activities, particularly in the realms of fungicidal and antimalarial applications. This guide provides a comprehensive overview of these predicted activities, drawing parallels from analogous compounds and outlining detailed experimental protocols to facilitate the investigation of its therapeutic potential.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies of similar compounds, this compound is predicted to exhibit two primary biological activities: fungicidal activity through the inhibition of succinate dehydrogenase (SDH) and antimalarial activity via the inhibition of cytochrome b.

Fungicidal Activity: Succinate Dehydrogenase (SDH) Inhibition

Nicotinamide derivatives are a known class of fungicides that often target the mitochondrial respiratory chain. Specifically, the presence of a 6-chloro-nicotinamide scaffold is associated with the inhibition of succinate dehydrogenase (SDH), also known as complex II of the electron transport chain. SDH plays a crucial role in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation by oxidizing succinate to fumarate. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.[1]

Quantitative Data from a Structurally Related Compound:

While specific data for this compound is unavailable, a structurally related compound, 6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide, has been reported to exhibit fungicidal activity. The following table summarizes the reported activity of this analog.

| Compound | Target Organism | Activity Metric | Value |

| 6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide (Analog) | Botrytis cinerea | % Inhibition | 40.54% at 50 µg/mL |

This data is provided as a reference point for the potential fungicidal efficacy of the target compound.

Antimalarial Activity: Cytochrome b Inhibition

The cyclopropyl carboxamide moiety is a key pharmacophore in a class of antimalarial agents that target the mitochondrial protein, cytochrome b (also part of complex III in the electron transport chain).[2] Inhibition of cytochrome b disrupts the Q-cycle, a critical process for proton translocation and ATP synthesis in the parasite Plasmodium falciparum. This leads to the collapse of the mitochondrial membrane potential and subsequent parasite death. The presence of the cyclopropyl group is often crucial for potent antimalarial activity in this class of compounds.[2]

Quantitative Data from Structurally Related Compounds:

The following table presents the 50% effective concentration (EC50) values for related cyclopropyl carboxamide compounds against Plasmodium falciparum.

| Compound (Analog) | Target Organism | Activity Metric | Value (nM) |

| GSK1057714 | Plasmodium falciparum | EC50 | 76 - 164 |

| GSK2645947 | Plasmodium falciparum | EC50 | 2 - 7 |

This data highlights the potential for potent antimalarial activity of compounds containing the cyclopropyl carboxamide functional group.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of 6-chloro-nicotinic acid N-methylamide. The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 6-chloronicotinoyl chloride

6-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride.

Step 2: Amidation with Cyclopropylamine

The crude 6-chloronicotinoyl chloride is then reacted with cyclopropylamine in an appropriate solvent system, such as a mixture of dioxane and toluene, in the presence of a base to neutralize the HCl byproduct.

Experimental Protocols

The following are detailed experimental protocols that can be employed to investigate the predicted biological activities of this compound.

Fungicidal Bioassay (Mycelial Growth Inhibition)

Objective: To determine the in vitro fungicidal activity of this compound against a panel of pathogenic fungi.

Materials:

-

This compound

-

Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA)

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

-

Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with DMSO alone.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

-

Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C).

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

The IC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against fungal SDH.

Materials:

-

Mitochondrial fraction isolated from the target fungus

-

This compound

-

Potassium phosphate buffer

-

Succinate

-

Potassium cyanide (KCN)

-

2,6-dichlorophenolindophenol (DCPIP)

-

Phenazine methosulfate (PMS)

-

Spectrophotometer

Procedure:

-

Isolate the mitochondrial fraction from the target fungal species using standard differential centrifugation methods.

-

Prepare a reaction mixture containing potassium phosphate buffer, KCN (to inhibit cytochrome c oxidase), and the mitochondrial preparation.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period.

-

Initiate the reaction by adding succinate, PMS, and DCPIP.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to the SDH activity.

-

Calculate the percentage of SDH inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

Antimalarial Bioassay (Plasmodium falciparum Growth Inhibition)

Objective: To determine the in vitro antimalarial activity of this compound against Plasmodium falciparum.

Materials:

-

Chloroquine-sensitive and -resistant strains of P. falciparum

-

Human erythrocytes

-

RPMI 1640 medium supplemented with human serum or Albumax

-

SYBR Green I dye

-

96-well microplates

-

Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

-

Maintain asynchronous cultures of P. falciparum in human erythrocytes.

-

Prepare serial dilutions of this compound in culture medium.

-

In a 96-well plate, add the compound dilutions to wells containing synchronized ring-stage parasite cultures at a defined parasitemia and hematocrit. Include drug-free and uninfected erythrocyte controls.

-

Incubate the plates for 72 hours under the specified gas mixture at 37°C.

-

After incubation, lyse the cells and stain the parasite DNA with SYBR Green I dye.

-

Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is proportional to the parasite biomass.

-

Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control.

-

Determine the EC50 value by fitting the dose-response data to a suitable model.

Visualizations

The following diagrams illustrate the predicted mechanisms of action and a general experimental workflow.

Caption: Predicted mechanism of fungicidal action via SDH inhibition.

Caption: Predicted mechanism of antimalarial action via Cytochrome b inhibition.

References

- 1. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-chloro-N-cyclopropylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-N-cyclopropylnicotinamide, including its chemical identity, a proposed synthetic route, and its likely biological activity based on related compounds. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this molecule.

Chemical Identity

The compound this compound is a derivative of nicotinamide, featuring a chlorine atom at the 6-position of the pyridine ring and a cyclopropyl group attached to the amide nitrogen.

-

IUPAC Name: 6-chloro-N-cyclopropylpyridine-3-carboxamide[1]

-

Molecular Formula: C₉H₉ClN₂O[1]

-

CAS Number: 585544-22-5[2]

Chemical Structure:

(Image Source: PubChem CID 9449822)

Synthesis of this compound

Proposed Experimental Protocol: Amide Coupling

This protocol outlines a two-step process starting from 6-chloronicotinic acid. The first step is the activation of the carboxylic acid by converting it to an acid chloride, followed by reaction with cyclopropylamine.

Step 1: Synthesis of 6-chloronicotinoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (2-3 equivalents) in an inert solvent such as dichloromethane (DCM) or toluene.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-chloronicotinoyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve cyclopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2 equivalents) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) in a round-bottom flask cooled in an ice bath.

-

Slowly add a solution of 6-chloronicotinoyl chloride (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Alternatively, direct coupling of 6-chloronicotinic acid with cyclopropylamine can be achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA in a solvent like DMF.[4]

References

- 1. This compound | C9H9ClN2O | CID 9449822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 585544-22-5|this compound|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-chloro-N-cyclopropylnicotinamide: Discovery, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N-cyclopropylnicotinamide, a key intermediate in the synthesis of potent p38 mitogen-activated protein (MAP) kinase inhibitors. This document details the discovery of the compound within the context of a broader drug development program, provides a detailed, plausible experimental protocol for its synthesis, and summarizes its known physicochemical properties. Furthermore, it explores the biological significance of the downstream targets of this intermediate, namely p38 MAP kinase, and its role in inflammatory disease signaling pathways. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams.

Discovery and History

The discovery of this compound is intrinsically linked to the search for novel anti-inflammatory agents. It was identified as a crucial intermediate in the synthesis of a series of nicotinamide derivatives designed as inhibitors of p38 MAP kinase. The initial disclosure of this compound appears in patent literature from a major pharmaceutical company, highlighting its role in the development of therapeutics for inflammatory conditions.

The rationale for its synthesis stems from the need for a versatile chemical scaffold that allows for the systematic exploration of the chemical space around the nicotinamide core to optimize potency and pharmacokinetic properties of the final p38 inhibitor compounds. The cyclopropylamide moiety was likely introduced to explore interactions within the binding site of the target enzyme and to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. While not a pharmacologically active agent in itself, its efficient synthesis was a critical step in the progression of the associated drug discovery program.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, characterization, and use in subsequent synthetic steps.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂O | PubChem |

| Molecular Weight | 196.63 g/mol | PubChem |

| IUPAC Name | 6-chloro-N-cyclopropylpyridine-3-carboxamide | PubChem |

| CAS Number | 585544-22-5 | Commercial Suppliers |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Soluble in organic solvents such as DCM, ethyl acetate, and methanol (predicted) | --- |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a standard amidation reaction between 6-chloronicotinic acid and cyclopropylamine. While specific industrial-scale protocols are proprietary, a representative and detailed laboratory-scale procedure is outlined below.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram.

Caption: Synthesis workflow from 6-chloronicotinic acid.

Detailed Experimental Protocol

Materials:

-

6-Chloronicotinic acid (1.0 eq)

-

Oxalyl chloride (1.2 eq) or Thionyl chloride (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Cyclopropylamine (1.5 eq)

-

Triethylamine (2.0 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

Acid Chloride Formation: To a stirred solution of 6-chloronicotinic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 6-chloronicotinoyl chloride, which is used in the next step without further purification.

-

Amidation: Dissolve the crude 6-chloronicotinoyl chloride in anhydrous DCM and cool the solution to 0 °C.

-

To this solution, add triethylamine (2.0 eq) followed by the dropwise addition of cyclopropylamine (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Upon completion of the reaction, wash the mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization Data (Representative)

| Data Type | Expected Characteristics for this compound |

| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets in the range of 0.5-1.0 ppm and a multiplet around 2.8-3.0 ppm for the CH group). Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (7.5-9.0 ppm). A broad singlet for the amide N-H proton. |

| ¹³C NMR | Resonances for the cyclopropyl carbons (typically below 30 ppm). Aromatic carbons would be observed in the 120-150 ppm range. The carbonyl carbon of the amide would appear around 165-170 ppm. |

| Mass Spectrometry (ESI+) | A prominent ion corresponding to [M+H]⁺ at m/z 197.05, showing a characteristic isotopic pattern for a chlorine-containing compound. |

Table 2: Representative Characterization Data

Biological Context: Role as a Precursor to p38 MAP Kinase Inhibitors

This compound serves as a key building block for the synthesis of p38 MAP kinase inhibitors. The p38 signaling pathway is a critical regulator of the inflammatory response.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is activated by cellular stress and inflammatory cytokines. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are key mediators of inflammation.

Caption: Simplified p38 MAPK signaling cascade in inflammation.

Mechanism of Action of Downstream p38 Inhibitors

The final drug candidates synthesized from this compound are designed to bind to the ATP-binding pocket of p38 MAP kinase, thereby preventing its phosphorylation and activation. This inhibition blocks the downstream signaling cascade, leading to a reduction in the production of inflammatory cytokines. The logical relationship for the therapeutic intervention is outlined below.

Caption: Logic of p38 inhibition for anti-inflammatory effect.

Conclusion

This compound, while not a therapeutic agent itself, represents a cornerstone in the development of a significant class of anti-inflammatory compounds. Its discovery and synthesis are products of a rational drug design approach targeting the p38 MAP kinase pathway. This guide has provided a comprehensive overview of its history, a detailed synthetic protocol, and its biological context, offering valuable insights for researchers and professionals in the field of drug discovery and development. The methodologies and pathways described herein underscore the intricate process of creating novel therapeutics for inflammatory diseases.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Chloro-N-Cyclopropylnicotinamide Derivatives and Analogs

This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms. The information is curated for professionals in chemical synthesis and drug discovery, with detailed experimental protocols, tabulated quantitative data, and process visualizations to support further research and development.

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism and signaling. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The introduction of a chloro-substituent at the 6-position and a cyclopropyl group on the amide nitrogen creates the this compound scaffold. This core structure has served as a template for the development of potent and selective modulators of various biological targets, from fungal enzymes to parasitic proteins and human kinases. This document details the chemical synthesis and biological evaluation of these promising compounds.

Synthesis of this compound Derivatives

The synthesis of N-substituted nicotinamide derivatives typically involves the acylation of an amine with an activated nicotinic acid derivative. A common and effective method is the conversion of the parent nicotinic acid to an acyl chloride, which then readily reacts with the desired amine under basic conditions.

General Synthesis Workflow

The following diagram illustrates a representative synthetic pathway for producing N-(thiophen-2-yl) nicotinamide derivatives, starting from a substituted nicotinic acid. This two-step process is widely applicable for generating a library of analogs.

Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[1]

This protocol provides a general procedure for the synthesis of the target compounds.

Materials:

-

Substituted nicotinic acid (1) (2.3 mmol)

-

Oxalyl chloride (6.9 mmol)

-

Dimethylformamide (DMF) (catalytic amount, 1 drop)

-

Dichloromethane (CH₂Cl₂) (20 mL + 10 mL)

-

Substituted thiophen-2-amine (3) (2.1 mmol)

-

Triethylamine (4.2 mmol)

Procedure:

-

Formation of Acyl Chloride (2): To a solution of the substituted nicotinic acid (1) (2.3 mmol) in CH₂Cl₂ (20 mL), add oxalyl chloride (6.9 mmol) dropwise at room temperature. Add one drop of DMF as a catalyst.

-

Stir the mixture at room temperature for 6 hours.

-

Concentrate the solution under reduced pressure to obtain the crude acyl chloride (2), which is used in the next step without further purification.

-

Acylation: Dissolve the crude acyl chloride (2) in CH₂Cl₂ (10 mL).

-

In a separate flask, dissolve the substituted thiophen-2-amine (3) (2.1 mmol) and triethylamine (4.2 mmol) in CH₂Cl₂ (10 mL).

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Workup and Purification: Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final N-(thiophen-2-yl) nicotinamide derivative (4).

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a variety of biological activities, demonstrating their potential as fungicides, antimalarial agents, and kinase inhibitors.

Fungicidal Activity

Certain derivatives have shown significant fungicidal properties. The presence of a chloro group at the 6-position of the pyridine ring appears to be beneficial for activity.[1]

| Compound ID | Rn Substituents | Fungicidal Activity | Reference |

| 4a | 2-CH₃-5-CN-6-Cl | Excellent | [1] |

| 4f | 2-CH₃-5-CN-6-Cl | Excellent | [1] |

Antimalarial Activity

Analogs featuring the cyclopropyl carboxamide moiety have demonstrated potent activity against the asexual stage of Plasmodium falciparum, the parasite responsible for malaria. The molecular target for this chemotype has been identified as cytochrome b.[2] The data suggests that the cyclopropyl group is optimal for activity, as modifications often lead to a loss of potency.[2]

| Compound ID | R Group | P. falciparum 3D7 EC₅₀ (μM) | HepG2 CC₅₀ (μM) | Reference |

| 17 | cyclopropyl | 0.14 | >40 | [2] |

| 19 | methyl | 2.6 | >40 | [2] |

| 20 | ethyl | 0.70 | >40 | [2] |

| 21 | isopropyl | 0.16 | >40 | [2] |

| 38 | cyclobutyl | 0.48 | >40 | [2] |

| 39 | cyclopentyl | 1.2 | >40 | [2] |

Aurora Kinase Inhibition and Antiproliferative Activity

A series of 6-chloro-nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in tumors.[3]

| Compound ID | Structure | Aur A IC₅₀ (μM) | Aur B IC₅₀ (μM) | SW620 IC₅₀ (μM) | NCI-H1975 IC₅₀ (μM) | Reference |

| 10l | 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide | 0.09 | 0.15 | 0.61 | 1.06 | [3] |

| Reference Cpd. | (Structure not specified) | - | - | 3.37 | 6.67 | [3] |

Mechanism of Action: Kinase Inhibition

The antitumor activity of compounds like 10l is attributed to their inhibition of Aurora kinases. By binding to the ATP-binding pocket of the kinase, these inhibitors prevent the phosphorylation of downstream substrates essential for mitotic progression. This disruption of the cell cycle can ultimately lead to apoptosis in cancer cells.

Key Experimental Protocols

Detailed and validated protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for assessing the biological activity of novel compounds.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines, as referenced in the evaluation of Aurora kinase inhibitors.[3]

Materials:

-

Cancer cell lines (e.g., SW620, NCI-H1975)

-

96-well plates

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with 0.1% DMSO) and blank (medium only) wells.

-

Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol: Brine Shrimp Lethality Bioassay[4]

This is a simple, rapid, and inexpensive general bioassay to screen for cytotoxic and pharmacological activities.

Materials:

-

Brine shrimp (Artemia salina) eggs

-

Sea salt

-

Distilled water

-

Small tank with a divider for hatching

-

Lamp

-

Vials or 96-well plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Pipettes

-

Microscope

Procedure:

-

Hatching Shrimp: Prepare artificial seawater (e.g., 38 g sea salt per 1 L of water). Add the seawater to the hatching tank. Add shrimp eggs to one side of the divided tank and cover it. Use a lamp to attract the hatched nauplii to the other side. Allow 48 hours for hatching.

-

Sample Preparation: Dissolve the test compounds in a solvent to create a stock solution (e.g., 20 mg/mL). Prepare serial dilutions to test concentrations (e.g., 1000, 100, and 10 µg/mL).

-

Assay Setup: Add 5 mL of seawater to each vial. Transfer a small volume of the test solution (e.g., 5-50 µL) to the vials. Evaporate the solvent if necessary.

-

Using a pipette, transfer 10-15 nauplii into each vial.

-

Incubate the vials under light for 24 hours.

-

Data Collection: Count the number of surviving shrimp in each vial.

-

Analysis: Calculate the percentage of mortality for each concentration and determine the LC₅₀ value (the concentration at which 50% of the nauplii are dead).

Conclusion

The this compound scaffold is a versatile platform for developing potent bioactive molecules. Research has demonstrated its utility in creating derivatives with significant fungicidal, antimalarial, and antitumor activities. The structure-activity relationship data, particularly regarding the importance of the cyclopropyl and 6-chloro moieties, provides a strong foundation for future optimization. The detailed synthetic and biological protocols included in this guide offer a practical resource for researchers aiming to explore and expand upon this promising class of compounds in the fields of agriculture and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-N-cyclopropylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of 6-chloro-N-cyclopropylnicotinamide, a member of the cyclopropyl carboxamide chemical class. Extensive research has identified the primary target of this class of compounds as cytochrome b (Cyt b) , a critical component of the mitochondrial electron transport chain (mETC) in the malaria parasite, Plasmodium falciparum. This document details the mechanism of action, summarizes key preclinical data for analogous compounds, provides detailed experimental protocols for target validation and compound screening, and outlines the implicated signaling pathways. While specific quantitative data for this compound is not extensively available in the public domain, the information presented herein for closely related analogs offers valuable insights for future research and drug development efforts.

Introduction

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Phenotypic screening of compound libraries has proven to be a fruitful strategy in identifying new chemical scaffolds with potent antiplasmodial activity. One such chemical class is the cyclopropyl carboxamides, which includes this compound. These compounds have demonstrated significant efficacy against the blood stages of the malaria parasite, and their mode of action has been elucidated through genetic and biochemical studies.

Primary Therapeutic Target: Cytochrome b

The principal therapeutic target of the cyclopropyl carboxamide class is cytochrome b , a subunit of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of P. falciparum[1]. Inhibition of this complex disrupts the parasite's ability to generate ATP through oxidative phosphorylation and to regenerate ubiquinone, which is essential for other vital metabolic pathways, including pyrimidine biosynthesis.

Mechanism of Action

Cyclopropyl carboxamides act by binding to the Qo (ubiquinol oxidation) site of cytochrome b. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the flow of electrons through the mETC. The disruption of this process leads to a collapse of the mitochondrial membrane potential and ultimately results in parasite death. Evidence for this mechanism is supported by several key findings:

-

Forward genetics studies: P. falciparum parasites resistant to cyclopropyl carboxamides harbor mutations in the cytb gene[1].

-

Biochemical assays: These compounds inhibit mitochondrial oxygen consumption in isolated parasite mitochondria[1].

-

Cross-resistance studies: Parasites resistant to atovaquone, another cytochrome bc1 complex inhibitor, show reduced sensitivity to some cyclopropyl carboxamides.

Signaling and Metabolic Pathways

The inhibition of cytochrome b by this compound and its analogs directly impacts the mitochondrial electron transport chain, a fundamental pathway for cellular respiration and energy production in P. falciparum.

Quantitative Data and Structure-Activity Relationship (SAR)

Table 1: In Vitro Antiplasmodial Activity of Cyclopropyl Carboxamide Analogs

| Compound ID | R1 | R2 | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | Reference |

| Analog 1 | H | CF3 | 66 | 130 | [2] |

| Analog 2 | H | Cl | 1700 | 1700 | [2] |

| Analog 3 | OMe | CF3 | 3 | 12 | [2] |

IC50 values represent the half-maximal inhibitory concentration. 3D7 is a drug-sensitive strain, while Dd2 is a multidrug-resistant strain.

Table 2: In Vivo Efficacy of a Lead Cyclopropyl Carboxamide Analog

| Compound ID | Mouse Model | Dosing | ED90 (mg/kg) | Reference |

| Analog 3 | P. falciparum SCID mouse | Oral | 20 | [2] |

ED90 represents the dose required to achieve 90% efficacy.

The limited SAR data suggests that substitution on the aromatic ring significantly influences antiplasmodial potency. For instance, a trifluoromethyl group (Analog 1) is more potent than a chloro group (Analog 2) at the same position. Furthermore, the addition of a methoxy group (Analog 3) dramatically increases potency.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of cyclopropyl carboxamides.

Target Identification Workflow

The workflow for identifying cytochrome b as the target of cyclopropyl carboxamides involved a combination of genetic and biochemical approaches.

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)

This assay is a high-throughput method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

-

Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human erythrocytes (O+ blood type) at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Cultures are kept at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

-

Drug Plate Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium. 100 µL of each drug dilution is added to a 96-well plate in triplicate.

-

Assay Initiation: 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well of the drug plate.

-

Incubation: Plates are incubated for 72 hours under the conditions described in step 1.

-

Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye is added to each well. Plates are incubated in the dark at room temperature for 1 hour.

-

Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Mitochondrial Oxygen Consumption Assay (Seahorse XFe96)

This assay measures the effect of compounds on the oxygen consumption rate (OCR) of isolated parasite mitochondria, providing direct evidence of mETC inhibition.

-

Mitochondria Isolation: Late-stage trophozoite/schizont stage parasites are isolated from culture using magnetic-activated cell sorting (MACS). The parasites are then lysed with saponin, and the resulting cell pellet is mechanically homogenized to release mitochondria. Mitochondria are isolated by differential centrifugation.

-

Assay Plate Preparation: The Seahorse XFe96 sensor cartridge is hydrated overnight. Test compounds are prepared at desired concentrations in mitochondrial assay buffer.

-

Assay Protocol: Isolated mitochondria are seeded into the wells of a Seahorse XF96 cell culture microplate. The plate is centrifuged to adhere the mitochondria to the bottom of the wells. The assay is initiated on the Seahorse XFe96 analyzer, which measures baseline OCR. The test compound is then injected into the wells, and the OCR is monitored in real-time to determine the extent of inhibition.

-

Data Analysis: The change in OCR after compound addition is used to quantify the inhibitory effect on mitochondrial respiration.

Conclusion

The cyclopropyl carboxamide class, which includes this compound, represents a promising new generation of antimalarial compounds. Their primary therapeutic target has been robustly identified as cytochrome b in the P. falciparum mitochondrial electron transport chain. While specific preclinical data for this compound is limited in the public literature, the potent in vitro and in vivo activity of closely related analogs underscores the potential of this chemical scaffold. The detailed experimental protocols provided in this guide offer a framework for further investigation and optimization of this compound class in the pursuit of novel antimalarial therapies. Future work should focus on synthesizing and evaluating this compound and its derivatives to fully characterize their therapeutic potential.

References

- 1. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. [escholarship.org]

- 2. Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Chloro-N-cyclopropylnicotinamide Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a proposed in silico and experimental workflow to characterize the interactions of 6-chloro-N-cyclopropylnicotinamide. While direct research on this specific compound is limited, this guide leverages data from the broader class of cyclopropyl carboxamides to outline a robust methodology for investigation. The primary putative target for this class of compounds is cytochrome b , a critical component of the mitochondrial electron transport chain's Complex III (cytochrome bc1 complex).

Introduction to this compound and its Putative Target

This compound belongs to the cyclopropyl carboxamide chemical class. High-throughput screening of compounds within this class has identified potent antimalarial activity. Forward genetics studies on resistant Plasmodium falciparum parasites have revealed that the molecular target is cytochrome b. These compounds are thought to act by inhibiting the cytochrome bc1 complex, disrupting the mitochondrial electron transport chain, which is essential for parasite survival.

In silico modeling offers a powerful, resource-efficient approach to predict and analyze the binding interactions of this compound with its target protein before undertaking extensive experimental validation.

Proposed In Silico Modeling Workflow

The following workflow outlines a systematic approach to computationally model the interaction between this compound and cytochrome b.

Caption: Proposed workflow for in silico modeling.

Experimental Protocol: In Silico Modeling

Objective: To predict the binding mode and affinity of this compound with cytochrome b.

2.1.1 Target Protein Preparation

-

Structure Acquisition: Obtain the crystal structure of the target cytochrome b. For P. falciparum, a suitable structure can be downloaded from the Protein Data Bank (PDB). If a crystal structure is not available for the specific organism of interest, proceed to homology modeling.

-

Homology Modeling (If Necessary):

-

Obtain the amino acid sequence of the target cytochrome b from a database like UniProt.

-

Use a homology modeling server such as SWISS-MODEL or MODELLER to generate a 3D model, using a high-resolution crystal structure of a homologous protein as a template.

-

Validate the quality of the generated model using tools like PROCHECK (Ramachandran plot analysis) and Verify3D.

-

-

Receptor Preparation:

-

Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein structure.

-

Remove all water molecules and non-essential co-factors.

-

Add polar hydrogens and assign appropriate protonation states for titratable residues at physiological pH.

-

Perform a restrained energy minimization to relax the structure and remove any steric clashes.

-

2.1.2 Ligand Preparation

-

Structure Generation: Draw the 2D structure of this compound in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable conformation.

-

Charge Calculation: Calculate partial atomic charges for the ligand (e.g., Gasteiger charges).

2.1.3 Molecular Docking

-

Software: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.

-

Grid Generation: Define the binding site on the cytochrome b protein. This can be done by identifying the known binding pocket of related inhibitors (e.g., the atovaquone binding site) from literature or co-crystallized structures. Define a grid box that encompasses this entire binding pocket.

-

Docking Execution: Run the docking algorithm. The software will explore various conformations (poses) of the ligand within the defined binding site and score them based on a scoring function that estimates binding affinity.

-

Pose Analysis: Analyze the top-scoring poses. Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues. The pose with the best score and most favorable interactions is considered the most likely binding mode.

2.1.4 Molecular Dynamics (MD) Simulation (Optional but Recommended)

-

System Setup: Place the best-scoring protein-ligand complex from docking into a simulation box solvated with an explicit water model. Add counter-ions to neutralize the system.

-

Simulation: Run an MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex.

-

Analysis: Analyze the trajectory to assess the stability of the ligand in the binding pocket, calculate the root-mean-square deviation (RMSD), and identify persistent interactions over time.

Experimental Validation

In silico predictions must be validated through experimental assays. The following protocols are fundamental to confirming the biological activity and target engagement of this compound.

Caption: Workflow for experimental validation.

Experimental Protocol: Parasite Growth Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the parasite.

-

Culture: Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes using standard RPMI 1640 medium supplemented with Albumax II.

-

Assay Setup: Synchronize the parasite culture to the ring stage. In a 96-well plate, add parasitized erythrocytes to each well.

-

Compound Addition: Add serial dilutions of this compound (typically from 1 nM to 10 µM) to the wells. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 37°C).

-

Quantification: Measure parasite growth using a DNA-intercalating dye like SYBR Green I. Lyse the cells and measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

-

Data Analysis: Plot the percentage of growth inhibition against the log concentration of the compound. Fit the data to a dose-response curve to calculate the IC50 value.

Experimental Protocol: Cytochrome bc1 Complex Activity Assay

Objective: To confirm that the compound inhibits the enzymatic activity of its putative target.

-

Mitochondria Isolation: Isolate mitochondria from the parasite or a suitable model organism (e.g., yeast).

-

Assay Buffer: Prepare an assay buffer containing potassium phosphate, EDTA, and a substrate for Complex III, such as decylubiquinol (DBH).

-

Reaction: In a 96-well plate, add isolated mitochondria and serial dilutions of this compound.

-

Initiation and Measurement: Initiate the reaction by adding the electron acceptor, cytochrome c. Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the log concentration to determine the IC50 for target inhibition.

Data Presentation

Quantitative data from both in silico and experimental studies should be summarized for clear comparison.

Table 1: Summary of In Silico Predictions (Hypothetical Data)

| Parameter | Predicted Value | Method | Notes |

|---|---|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol | AutoDock Vina | Lower values indicate stronger binding. |

| Key Interacting Residues | His181, Phe264, Tyr268 | Docking Pose Analysis | Identifies critical contact points. |

| RMSD of Ligand | < 2.0 Å | MD Simulation | Low RMSD suggests a stable binding pose. |

Table 2: Summary of Experimental Validation (Hypothetical Data)

| Assay | Parameter | Value | Notes |

|---|---|---|---|

| Parasite Growth Assay | IC50 | 50 nM | Potency against the whole parasite. |

| Cytochrome bc1 Activity | IC50 | 45 nM | Direct inhibition of the target enzyme. |

| Binding Assay (e.g., SPR) | Kd | 40 nM | Measures the equilibrium dissociation constant. |

Visualizing the Mechanism

Inhibition of the cytochrome bc1 complex disrupts the flow of electrons, thereby inhibiting ATP synthesis.

Caption: Inhibition of mitochondrial electron transport.

Conclusion

This guide outlines a comprehensive, albeit predictive, framework for investigating the molecular interactions of this compound. By combining robust in silico modeling techniques with targeted experimental validation, researchers can elucidate the compound's mechanism of action, confirm its interaction with cytochrome b, and quantify its biological activity. This integrated approach is crucial for the rational design and development of novel therapeutics targeting the mitochondrial electron transport chain.

Spectroscopic Analysis of 6-chloro-N-cyclopropylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 6-chloro-N-cyclopropylnicotinamide, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. Due to the current unavailability of public experimental data for this specific compound, this document serves as a detailed procedural framework. It outlines the necessary experimental protocols and data analysis workflows that researchers can employ to characterize this compound. The data tables provided are templates to be populated with experimental results.

Data Presentation

Effective spectroscopic analysis relies on the clear and concise presentation of quantitative data. The following tables are structured to allow for easy comparison and interpretation of NMR and Mass Spectrometry results for this compound.

Table 1: ¹H NMR Data (Template)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| e.g., 8.50 | d | 2.1 | 1H | H-2 (Pyridine) |

| e.g., 8.10 | dd | 8.0, 2.1 | 1H | H-4 (Pyridine) |

| e.g., 7.40 | d | 8.0 | 1H | H-5 (Pyridine) |

| e.g., 6.80 | br s | - | 1H | NH |

| e.g., 2.90 | m | - | 1H | CH (Cyclopropyl) |

| e.g., 0.90 | m | - | 2H | CH₂ (Cyclopropyl) |

| e.g., 0.70 | m | - | 2H | CH₂ (Cyclopropyl) |

Table 2: ¹³C NMR Data (Template)

| Chemical Shift (δ) ppm | Assignment |

| e.g., 165.0 | C=O (Amide) |

| e.g., 158.0 | C-6 (Pyridine) |

| e.g., 148.0 | C-2 (Pyridine) |

| e.g., 138.0 | C-4 (Pyridine) |

| e.g., 125.0 | C-3 (Pyridine) |

| e.g., 122.0 | C-5 (Pyridine) |

| e.g., 23.0 | CH (Cyclopropyl) |

| e.g., 6.0 | CH₂ (Cyclopropyl) |

Table 3: Mass Spectrometry Data (Template)

| m/z | Relative Intensity (%) | Ion Assignment |

| e.g., 196.04 | 100 | [M]⁺ (³⁵Cl) |

| e.g., 198.04 | 32.5 | [M]⁺ (³⁷Cl) |

| e.g., 154.03 | 80 | [M - C₃H₄N]⁺ |

| e.g., 126.00 | 60 | [M - C₃H₄N - CO]⁺ |

| e.g., 111.00 | 40 | [C₅H₃ClN]⁺ |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

2. ¹H NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

Temperature: Set the probe temperature to a constant value, typically 298 K.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

3. ¹³C NMR Acquisition:

-

Instrument: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Referencing: Calibrate the chemical shift scale using the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

For electrospray ionization (ESI), the concentration may need to be further diluted to the µg/mL or ng/mL range.

2. Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an EI source, often coupled with a gas chromatograph (GC-MS).

-

Ionization Energy: Standard 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan a range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).

3. Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer with an ESI source, typically coupled with a liquid chromatograph (LC-MS).

-

Ionization Mode: Positive ion mode is generally suitable for nitrogen-containing compounds.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas (N₂): Adjust flow for a stable spray.

-

Drying Gas (N₂): Set temperature and flow to efficiently desolvate the ions.

-

Mass Range: Scan a range centered around the expected molecular ion.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analysis of this compound.

Caption: Overall experimental workflow for NMR and MS analysis.

Caption: Logical workflow for structural elucidation from spectroscopic data.

Methodological & Application

Application Notes and Protocols for 6-chloro-N-cyclopropylnicotinamide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-cyclopropylnicotinamide is a small molecule belonging to the cyclopropyl carboxamide class of compounds. While specific biological data for this compound is limited in publicly available literature, its structural analogs have been identified as inhibitors of the mitochondrial electron transport chain (ETC). Specifically, related cyclopropyl carboxamides have been shown to target cytochrome b, a key protein in Complex III of the ETC. Inhibition of cytochrome b disrupts mitochondrial respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis. These characteristics suggest that this compound may serve as a valuable tool for studying mitochondrial function and as a potential candidate for therapeutic development, particularly in oncology, where metabolic reprogramming is a hallmark of cancer cells.

These application notes provide a generalized framework for the initial characterization and use of this compound in a cell culture setting. The provided protocols are intended as a starting point and will require optimization based on the specific cell lines and experimental conditions used.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| Example Cancer Cell Line 1 (e.g., HeLa) | 24 | User-defined |

| 48 | User-defined | |

| 72 | User-defined | |

| Example Cancer Cell Line 2 (e.g., A549) | 24 | User-defined |

| 48 | User-defined | |

| 72 | User-defined | |

| Example Normal Cell Line (e.g., HEK293) | 24 | User-defined |

| 48 | User-defined | |

| 72 | User-defined |

Table 2: Apoptotic Effects of this compound

| Cell Line | Compound Concentration (µM) | Treatment Duration (hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |

| Example Cell Line | Vehicle Control | 48 | User-defined | User-defined |

| IC50 | 48 | User-defined | User-defined | |